molecular formula C11H10FIN2 B11807981 1-(4-Fluorophenyl)-4-iodo-2,5-dimethyl-1H-imidazole

1-(4-Fluorophenyl)-4-iodo-2,5-dimethyl-1H-imidazole

Cat. No.: B11807981
M. Wt: 316.11 g/mol
InChI Key: BJEHVBZSGVVZEC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-iodo-2,5-dimethyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a fluorophenyl group at the first position, an iodine atom at the fourth position, and two methyl groups at the second and fifth positions of the imidazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-4-iodo-2,5-dimethyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzaldehyde.

    Methylation: The methyl groups at the second and fifth positions can be introduced through alkylation reactions using methyl iodide and a strong base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-iodo-2,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the fourth position is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted imidazoles.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form imidazole N-oxides or reduction reactions to form deiodinated products.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-4-iodo-2,5-dimethyl-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as advanced polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-iodo-2,5-dimethyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-4-iodo-2,5-dimethyl-1H-imidazole can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)piperazine: This compound also contains a fluorophenyl group but has a piperazine ring instead of an imidazole ring. It is used in the synthesis of various pharmaceuticals.

    2,5-Di(het)arylpyridines: These compounds have a pyridine ring with substituents at the second and fifth positions. They are used in the development of advanced materials and pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern on the imidazole ring, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-iodo-2,5-dimethylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FIN2/c1-7-11(13)14-8(2)15(7)10-5-3-9(12)4-6-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEHVBZSGVVZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1C2=CC=C(C=C2)F)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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